

Bromoacetamido-PEG2-Azide molecular weight and formula

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Compound of Interest

Compound Name: Bromoacetamido-PEG2-Azide

Cat. No.: B1192353

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In-Depth Technical Guide to Bromoacetamido-PEG2-Azide

For researchers, scientists, and professionals in drug development, **Bromoacetamido-PEG2-Azide** is a valuable heterobifunctional linker. Its unique structure, featuring a thiol-reactive bromoacetamide group and an azide handle for click chemistry, enables the straightforward and efficient conjugation of diverse molecules. This guide provides detailed information on its properties, experimental applications, and a visual representation of its utility in bioconjugation workflows.

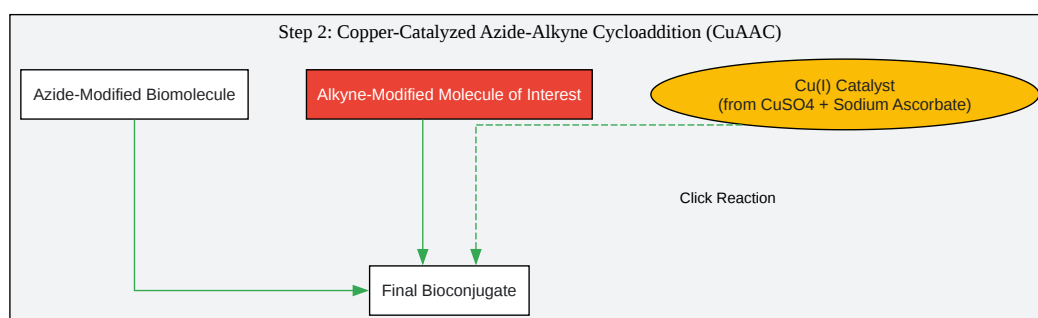
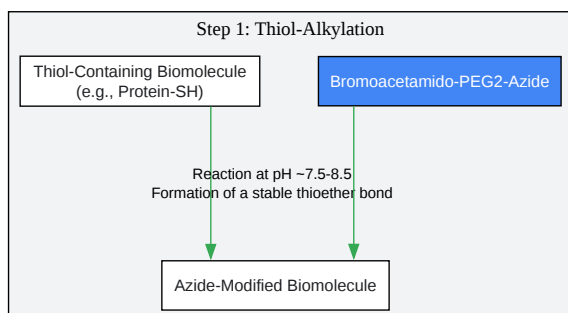
Core Properties of Bromoacetamido-PEG2-Azide

A clear understanding of the fundamental properties of **Bromoacetamido-PEG2-Azide** is essential for its effective application in research and development. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Molecular Formula	C8H15BrN4O3	[1][2]
Molecular Weight	295.14 g/mol	[1][2]
CAS Number	932741-12-3	[1][2]

Bioconjugation Experimental Workflow

Bromoacetamido-PEG2-Azide is primarily utilized in a two-step bioconjugation strategy. The first step involves the reaction of the bromoacetamide moiety with a thiol-containing molecule, such as a protein with cysteine residues. The second step leverages the azide group for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction with an alkyne-modified molecule.



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